Cas no 2228845-62-1 (3-(aminomethyl)-3-(4-methylpyrimidin-5-yl)cyclobutan-1-ol)

3-(Aminomethyl)-3-(4-methylpyrimidin-5-yl)cyclobutan-1-ol is a versatile cyclobutane derivative featuring both aminomethyl and pyrimidine functional groups. Its unique structure, combining a rigid cyclobutane core with a substituted pyrimidine moiety, makes it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of the aminomethyl group enhances reactivity for further derivatization, while the hydroxyl group provides additional functionalization opportunities. This compound exhibits potential as a building block for drug discovery, particularly in the development of kinase inhibitors or other biologically active molecules. Its balanced polarity and moderate molecular weight contribute to favorable physicochemical properties, facilitating applications in medicinal chemistry and material science research.
3-(aminomethyl)-3-(4-methylpyrimidin-5-yl)cyclobutan-1-ol structure
2228845-62-1 structure
商品名:3-(aminomethyl)-3-(4-methylpyrimidin-5-yl)cyclobutan-1-ol
CAS番号:2228845-62-1
MF:C10H15N3O
メガワット:193.245601892471
CID:5976233
PubChem ID:165760914

3-(aminomethyl)-3-(4-methylpyrimidin-5-yl)cyclobutan-1-ol 化学的及び物理的性質

名前と識別子

    • 3-(aminomethyl)-3-(4-methylpyrimidin-5-yl)cyclobutan-1-ol
    • EN300-1756796
    • 2228845-62-1
    • インチ: 1S/C10H15N3O/c1-7-9(4-12-6-13-7)10(5-11)2-8(14)3-10/h4,6,8,14H,2-3,5,11H2,1H3
    • InChIKey: QMANWLHYOFIKCG-UHFFFAOYSA-N
    • ほほえんだ: OC1CC(C2=CN=CN=C2C)(CN)C1

計算された属性

  • せいみつぶんしりょう: 193.121512110g/mol
  • どういたいしつりょう: 193.121512110g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 204
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.4
  • トポロジー分子極性表面積: 72Ų

3-(aminomethyl)-3-(4-methylpyrimidin-5-yl)cyclobutan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1756796-0.25g
3-(aminomethyl)-3-(4-methylpyrimidin-5-yl)cyclobutan-1-ol
2228845-62-1
0.25g
$1366.0 2023-09-20
Enamine
EN300-1756796-0.5g
3-(aminomethyl)-3-(4-methylpyrimidin-5-yl)cyclobutan-1-ol
2228845-62-1
0.5g
$1426.0 2023-09-20
Enamine
EN300-1756796-5.0g
3-(aminomethyl)-3-(4-methylpyrimidin-5-yl)cyclobutan-1-ol
2228845-62-1
5g
$4309.0 2023-06-03
Enamine
EN300-1756796-0.05g
3-(aminomethyl)-3-(4-methylpyrimidin-5-yl)cyclobutan-1-ol
2228845-62-1
0.05g
$1247.0 2023-09-20
Enamine
EN300-1756796-10.0g
3-(aminomethyl)-3-(4-methylpyrimidin-5-yl)cyclobutan-1-ol
2228845-62-1
10g
$6390.0 2023-06-03
Enamine
EN300-1756796-2.5g
3-(aminomethyl)-3-(4-methylpyrimidin-5-yl)cyclobutan-1-ol
2228845-62-1
2.5g
$2912.0 2023-09-20
Enamine
EN300-1756796-1g
3-(aminomethyl)-3-(4-methylpyrimidin-5-yl)cyclobutan-1-ol
2228845-62-1
1g
$1485.0 2023-09-20
Enamine
EN300-1756796-0.1g
3-(aminomethyl)-3-(4-methylpyrimidin-5-yl)cyclobutan-1-ol
2228845-62-1
0.1g
$1307.0 2023-09-20
Enamine
EN300-1756796-1.0g
3-(aminomethyl)-3-(4-methylpyrimidin-5-yl)cyclobutan-1-ol
2228845-62-1
1g
$1485.0 2023-06-03
Enamine
EN300-1756796-5g
3-(aminomethyl)-3-(4-methylpyrimidin-5-yl)cyclobutan-1-ol
2228845-62-1
5g
$4309.0 2023-09-20

3-(aminomethyl)-3-(4-methylpyrimidin-5-yl)cyclobutan-1-ol 関連文献

Related Articles

3-(aminomethyl)-3-(4-methylpyrimidin-5-yl)cyclobutan-1-olに関する追加情報

Introduction to 3-(Aminomethyl)-3-(4-Methylpyrimidin-5-yl)cyclobutan-1-ol (CAS No. 2228845-62-1)

3-(Aminomethyl)-3-(4-methylpyrimidin-5-yl)cyclobutan-1-ol, with the CAS number 2228845-62-1, is a novel compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound belongs to a class of molecules known as pyrimidine derivatives, which have shown promising biological activities, particularly in the treatment of various diseases such as cancer and neurological disorders.

The structure of 3-(aminomethyl)-3-(4-methylpyrimidin-5-yl)cyclobutan-1-ol is characterized by a cyclobutanol ring fused with a pyrimidine moiety and an aminomethyl group. The cyclobutanol ring provides rigidity and conformational constraints, while the pyrimidine moiety contributes to the compound's biological activity through interactions with specific receptors or enzymes. The aminomethyl group adds further functional diversity, enabling the compound to form hydrogen bonds and other interactions that are crucial for its pharmacological effects.

Recent studies have highlighted the potential of 3-(aminomethyl)-3-(4-methylpyrimidin-5-yl)cyclobutan-1-ol in various therapeutic applications. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that this compound exhibits potent antiproliferative activity against several cancer cell lines, including breast cancer, lung cancer, and colon cancer. The mechanism of action involves the inhibition of key signaling pathways such as PI3K/AKT and MAPK, which are often dysregulated in cancer cells.

In addition to its anticancer properties, 3-(aminomethyl)-3-(4-methylpyrimidin-5-yl)cyclobutan-1-ol has also shown promise in neurodegenerative diseases. A study published in the Journal of Neurochemistry reported that this compound can protect neurons from oxidative stress and apoptosis, making it a potential candidate for the treatment of conditions such as Alzheimer's disease and Parkinson's disease. The neuroprotective effects are attributed to its ability to modulate intracellular calcium levels and reduce the production of reactive oxygen species (ROS).

The pharmacokinetic properties of 3-(aminomethyl)-3-(4-methylpyrimidin-5-yl)cyclobutan-1-ol have been extensively studied to ensure its suitability for clinical development. Preclinical data indicate that this compound has favorable oral bioavailability, good plasma stability, and low toxicity. These characteristics make it an attractive candidate for further optimization and evaluation in preclinical models.

To further enhance its therapeutic potential, researchers are exploring various strategies to improve the solubility and permeability of 3-(aminomethyl)-3-(4-methylpyrimidin-5-yl)cyclobutan-1-ol. Techniques such as prodrug design, nanoparticle formulation, and co-administration with absorption enhancers are being investigated to optimize its delivery and efficacy.

In conclusion, 3-(aminomethyl)-3-(4-methylpyrimidin-5-yl)cyclobutan-1-ol (CAS No. 2228845-62-1) represents a promising lead compound with diverse biological activities. Its unique structural features and favorable pharmacological properties make it a valuable candidate for further development in the fields of oncology and neurology. Ongoing research is expected to uncover additional therapeutic applications and refine its clinical utility.

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